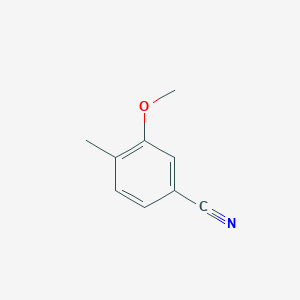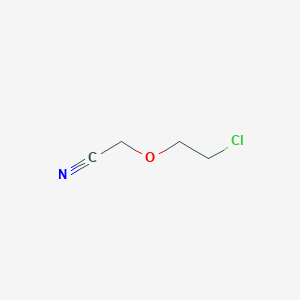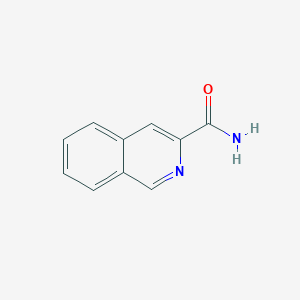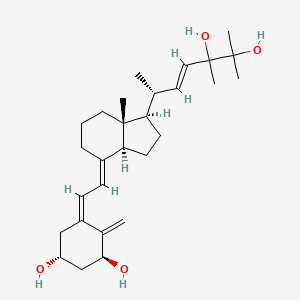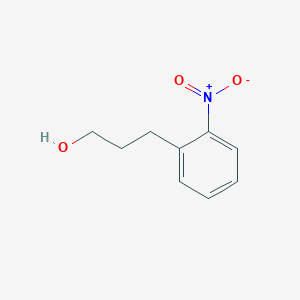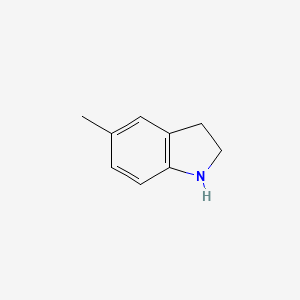
5-甲基吲哚啉
概述
描述
5-Methylindoline is an organic compound with the chemical formula C₉H₁₁N. It is a derivative of indoline, where a methyl group is attached to the fifth position of the indoline ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmacologically active compounds .
科学研究应用
5-Methylindoline has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
5-Methylindoline can be synthesized through several methods. One common method involves the catalytic hydrogenation of 5-methylindole. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 5-nitroindoline using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 5-Methylindoline often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
化学反应分析
Types of Reactions
5-Methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylindole-2,3-dione using oxidizing agents such as potassium permanganate.
Reduction: Reduction of 5-methylindoline can yield 5-methylindoline derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in hydrochloric acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-Methylindole-2,3-dione.
Reduction: Various 5-methylindoline derivatives.
Substitution: Substituted 5-methylindoline compounds.
作用机制
The mechanism of action of 5-Methylindoline and its derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The indoline ring can interact with amino acid residues in proteins through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Indole: The parent compound of 5-Methylindoline, lacking the methyl group at the fifth position.
1-Methylindole: A derivative with a methyl group at the nitrogen atom.
2-Methylindole: A derivative with a methyl group at the second position.
3-Methylindole:
Uniqueness
5-Methylindoline is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets, making it valuable in the synthesis of specialized compounds .
属性
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAVVHABJWSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554460 | |
| Record name | 5-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65826-95-1 | |
| Record name | 5-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing metal complexes with 5-methylindoline-2,3-dione?
A1: Researchers synthesized a series of Schiff base macrocyclic complexes using 5-methylindoline-2,3-dione and 2,2-dimethylpropane-1,3-diamine with various divalent metal salts (Cu(II), Ni(II), Co(II)). [] This approach aims to investigate the impact of incorporating metal ions into the organic framework. The study aimed to explore the potential of these complexes as antimicrobial agents.
Q2: How were the synthesized metal complexes characterized, and what structural insights were gained?
A2: The synthesized metal complexes were characterized using various spectroscopic techniques, including elemental analysis, conductance measurements, magnetic measurements, electronic spectroscopy (UV-Vis), infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR). [] Additionally, gas chromatography-mass spectrometry (GCMS) provided further structural confirmation. These analyses revealed that the metal complexes adopt an octahedral geometry around the central metal ion. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
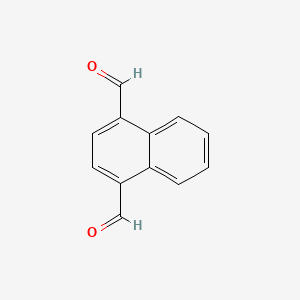
![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)


